

Application Notes and Protocols: The Use of Strontium Chromate in Pyrotechnics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strontium chromate*

Cat. No.: *B1219968*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium chromate (SrCrO_4) is a chemical compound that has historically found application in pyrotechnics, primarily as a colorant to produce deep, vibrant red flames and as an oxidizer in specific formulations.^{[1][2][3][4]} Its utility stems from the strontium ion, which, when excited in a flame, emits light in the red portion of the visible spectrum.^{[5][6][7]} However, it is imperative to note that **strontium chromate** is a highly toxic and carcinogenic substance, posing significant health and environmental risks.^{[1][8][9][10][11][12]} Due to the presence of hexavalent chromium, its use is now heavily restricted and largely replaced by less hazardous strontium compounds, such as strontium nitrate and strontium carbonate, in modern pyrotechnic formulations.^{[12][13]}

These application notes provide a detailed overview of the known properties and historical use of **strontium chromate** in pyrotechnics, alongside generalized experimental protocols adapted from modern pyrotechnic research. Given the hazardous nature of **strontium chromate**, these protocols are intended for informational and historical context and should only be performed by qualified professionals in a controlled laboratory setting with stringent safety measures in place.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **strontium chromate** relevant to its use in pyrotechnics is presented in Table 1.

Property	Value	Reference(s)
Chemical Formula	<chem>SrCrO4</chem>	[4]
Molecular Weight	203.6 g/mol	[4]
Appearance	Light yellow crystalline solid or powder	[3][4]
Density	3.89 g/cm ³	
Solubility in Water	Slightly soluble	[4]
Oxidizing Properties	Strong oxidizing agent	[14][2][3][4]
Decomposition	Emits toxic chromium fumes upon heating	[14][4]

Pyrotechnic Applications and Performance

Historically, **strontium chromate** has been utilized in pyrotechnic compositions for two primary functions:

- Red Color Agent: The strontium ion is the source of the red color in pyrotechnic flames. When subjected to the high temperatures of a pyrotechnic reaction, strontium-containing species, primarily strontium monochloride (SrCl) in the presence of a chlorine donor, are formed and emit light in the red spectral region.[13]
- Oxidizer: As a strong oxidizing agent, **strontium chromate** can provide the oxygen necessary for the combustion of fuels in a pyrotechnic mixture.[14][2][3][4]

Due to its hazardous nature, specific quantitative performance data for **strontium chromate** in modern pyrotechnic literature is scarce. The data presented in Table 2 is for illustrative purposes and is derived from studies on strontium nitrate-based compositions, which are the current standard for red-light-emitting pyrotechnics. This data can be considered a proxy for the expected performance of strontium-based colorants.

Parameter	Typical Value Range (for Strontium Nitrate compositions)	Reference(s)
Burn Rate	0.08 - 0.135 inches/second	[15]
Color Purity	>70%	[16]
Dominant Wavelength	~600-650 nm	[16]

Health and Safety Precautions

Strontium chromate is a known human carcinogen, is acutely toxic, and poses a significant environmental hazard.[\[1\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[17\]](#) Extreme caution must be exercised when handling this compound.

- Carcinogenicity: May cause cancer.[\[1\]](#)[\[8\]](#)[\[10\]](#)
- Inhalation Toxicity: Harmful if inhaled, can cause respiratory irritation.[\[1\]](#)[\[8\]](#)[\[10\]](#)
- Skin Contact: Can cause skin irritation and allergic reactions.[\[1\]](#)[\[8\]](#)[\[10\]](#)
- Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[\[8\]](#)[\[11\]](#)

All handling of **strontium chromate** must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including, but not limited to, a respirator, chemical-resistant gloves, and safety goggles.

Experimental Protocols

The following are generalized protocols for the preparation and analysis of pyrotechnic compositions containing a strontium-based colorant. These are not specific to **strontium chromate** and are provided for educational and research purposes only. Substitution of any component, especially with a hazardous material like **strontium chromate**, requires a thorough risk assessment and implementation of stringent safety controls.

Protocol 1: Preparation of a Strontium-Based Pyrotechnic Composition

Objective: To prepare a small-scale pyrotechnic pellet for color and burn rate analysis.

Materials:

- Strontium Nitrate (oxidizer and colorant)
- Magnesium powder (fuel)
- Polyvinyl Chloride (PVC) (chlorine donor and binder)
- Acetone (solvent)
- Non-sparking tools
- Hydraulic press
- Pellet die

Procedure:

- Don all appropriate PPE and work within a fume hood.
- Carefully weigh the desired amounts of strontium nitrate, magnesium, and PVC. A common starting ratio for red flares is approximately 55% strontium nitrate, 30% magnesium, and 15% PVC by weight.[\[10\]](#)
- Using the "diapering" method (pouring the powders back and forth between two sheets of paper), gently mix the dry components until a homogenous powder is achieved. Avoid grinding or any action that could create friction or sparks.
- Add a minimal amount of acetone dropwise to the powder mixture to form a slightly damp, crumbly mass.
- Transfer a weighed amount of the composition into a pellet die.

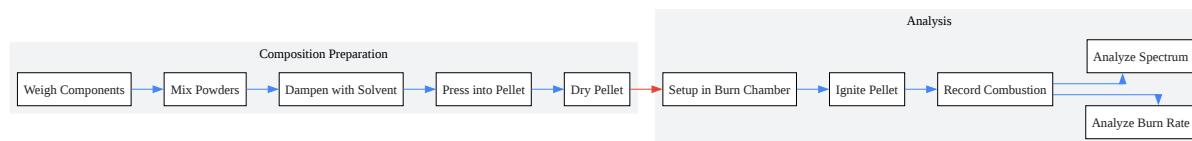
- Press the composition using a hydraulic press at a controlled pressure to form a solid pellet.
- Carefully eject the pellet from the die.
- Allow the pellet to dry completely in a desiccator to remove any residual solvent.

Protocol 2: Burn Rate and Spectroscopic Analysis

Objective: To measure the linear burn rate and analyze the emission spectrum of a prepared pyrotechnic pellet.

Materials:

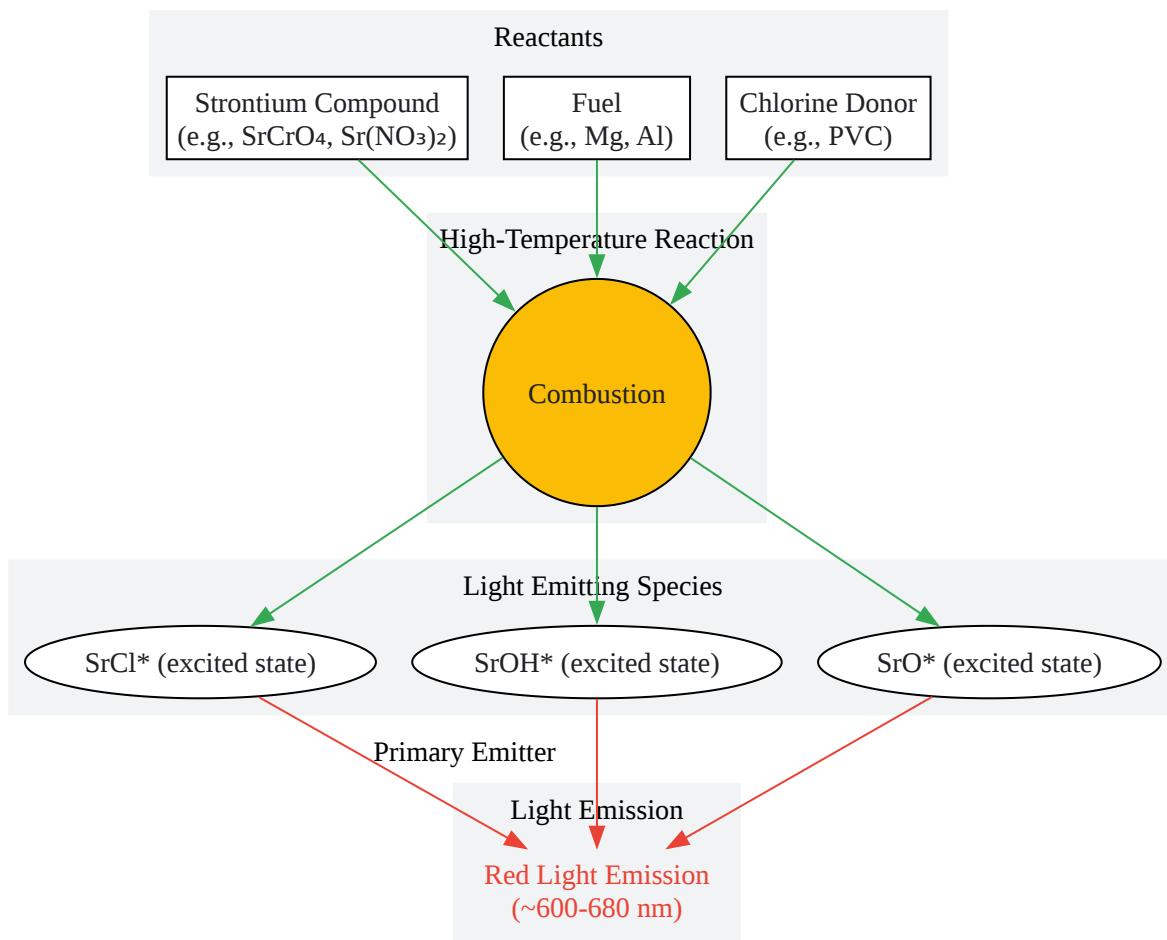
- Prepared pyrotechnic pellet
- High-speed camera
- Spectrometer with fiber optic input
- Ignition source (e.g., hot wire, fuse)
- Fume extraction system


Procedure:

- Secure the pyrotechnic pellet in a fire-resistant holder inside a designated burn chamber with efficient fume extraction.
- Position the high-speed camera to have a clear, side-on view of the pellet.
- Position the fiber optic input of the spectrometer to capture the light emitted from the flame.
- Initiate the high-speed camera and spectrometer recording.
- Safely ignite the pellet using the ignition source.
- Record the entire combustion event.
- After combustion is complete and the area is safe, stop the recordings.

- Analyze the high-speed video to measure the linear burn rate (distance burned over time).
- Analyze the spectroscopic data to identify the emission peaks and determine the dominant wavelength and color purity of the flame.

Visualizations


Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for pyrotechnic composition preparation and analysis.

Generalized Combustion Pathway for Red Light Emission

[Click to download full resolution via product page](#)

Caption: Generalized pathway for red light emission in strontium-based pyrotechnics.

Conclusion

While **strontium chromate** has historical significance in the field of pyrotechnics for producing red colors, its extreme toxicity and environmental hazards have led to its replacement with safer alternatives. The information and protocols provided herein are intended for a specialized

audience for research and informational purposes. Any consideration of using **strontium chromate** would necessitate a comprehensive safety and environmental impact assessment, and adherence to all regulatory guidelines. Modern pyrotechnic research focuses on the development of high-performance, environmentally benign materials, moving away from hazardous compounds like **strontium chromate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Strontium Chromate | SrCrO₄ | CID 24599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sparking Interest in New Firework Colors [axial.acs.org]
- 6. webofproceedings.org [webofproceedings.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Environmentally friendly red light flare - Wikipedia [en.wikipedia.org]
- 13. phys.org [phys.org]
- 14. pyroistech.com [pyroistech.com]
- 15. US3886009A - Projectile containing pyrotechnic composition for reducing base drag thereof - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]

- To cite this document: BenchChem. [Application Notes and Protocols: The Use of Strontium Chromate in Pyrotechnics]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1219968#use-of-strontium-chromate-in-pyrotechnics\]](https://www.benchchem.com/product/b1219968#use-of-strontium-chromate-in-pyrotechnics)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com